![molecular formula C47H51NO14 B14793916 [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule known for its significant applications in medicinal chemistry. This compound is commonly referred to as paclitaxel , a well-known chemotherapeutic agent used in the treatment of various cancers .
准备方法
Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through both total synthesis and semi-synthesis methods. The total synthesis involves constructing the molecule from simpler organic compounds, while the semi-synthesis method starts with a naturally occurring precursor, 10-deacetylbaccatin III , extracted from the yew tree . The semi-synthesis method is more commonly used due to its efficiency and cost-effectiveness.
Industrial Production Methods: Industrial production of paclitaxel primarily relies on the semi-synthesis method. The precursor, 10-deacetylbaccatin III, undergoes a series of chemical reactions, including esterification, oxidation, and acylation , to form paclitaxel . This method allows for the large-scale production of the compound, making it accessible for clinical use.
化学反应分析
Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of paclitaxel include acetic anhydride, pyridine, and benzoyl chloride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving paclitaxel include its derivatives, such as docetaxel and cabazitaxel . These derivatives have been developed to improve the efficacy and reduce the side effects of the original compound .
科学研究应用
Paclitaxel has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic synthesis. In biology and medicine, paclitaxel is extensively researched for its anticancer properties and its ability to stabilize microtubules , which is crucial for cell division . In the pharmaceutical industry, paclitaxel is used to develop new formulations and delivery systems to enhance its therapeutic effects .
作用机制
Paclitaxel exerts its effects by binding to the β-tubulin subunit of microtubules , stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The primary molecular targets of paclitaxel are the microtubules, and its action involves pathways related to cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds: Similar compounds to paclitaxel include docetaxel, cabazitaxel, and cephalomannine . These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: Paclitaxel is unique due to its high affinity for microtubules and its ability to stabilize them more effectively than other similar compounds. This property makes paclitaxel particularly effective in treating cancers that are resistant to other chemotherapeutic agents .
属性
分子式 |
C47H51NO14 |
|---|---|
分子量 |
853.9 g/mol |
IUPAC 名称 |
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31?,32?,33?,35?,36?,37?,38?,40?,45-,46+,47-/m1/s1 |
InChI 键 |
RCINICONZNJXQF-YTKDYEFZSA-N |
手性 SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)
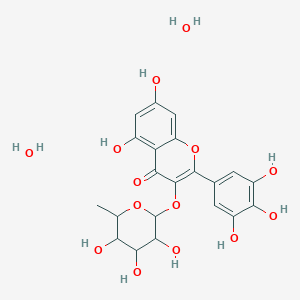
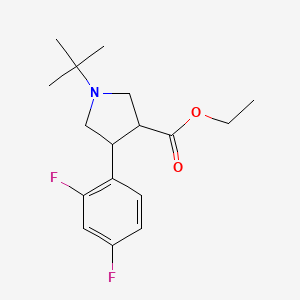
![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)
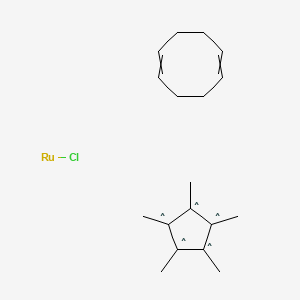
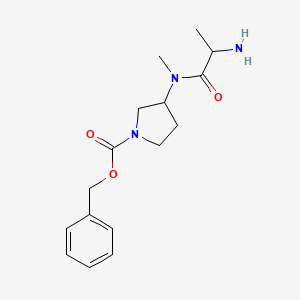
![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
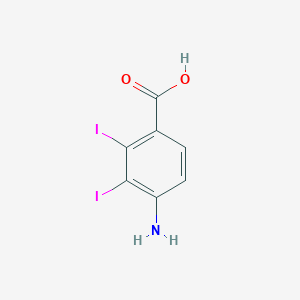
![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)
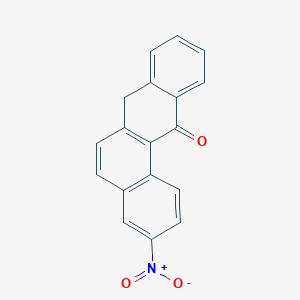
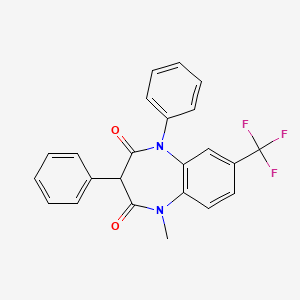
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
